2-(Biphenyl-4-yl)-6-bromo-4-(2,5-dimethylphenyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
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Overview
Description
2-BIPHENYL-4-YL-6-BROMO-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-8-CARBOXYLIC ACID is a complex organic compound that features a quinoline core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BIPHENYL-4-YL-6-BROMO-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-8-CARBOXYLIC ACID typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of Substituents: Bromination, alkylation, and carboxylation reactions are used to introduce the bromine, dimethylphenyl, and carboxylic acid groups, respectively.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the phenyl rings.
Reduction: Reduction reactions could target the bromine substituent or the quinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the bromine and phenyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors or light-emitting diodes (LEDs).
Biology and Medicine
Biochemistry: Studying the interactions with biological macromolecules.
Industry
Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry: Potential use in the development of new drugs.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a similar quinoline core but different substituents.
Biphenyl Compounds: Molecules featuring biphenyl structures with various functional groups.
Uniqueness
The uniqueness of 2-BIPHENYL-4-YL-6-BROMO-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-8-CARBOXYLIC ACID lies in its specific combination of substituents, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C30H26BrNO2 |
---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
6-bromo-4-(2,5-dimethylphenyl)-2-(4-phenylphenyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
InChI |
InChI=1S/C30H26BrNO2/c1-18-8-9-19(2)24(14-18)25-17-28(32-29-26(25)15-23(31)16-27(29)30(33)34)22-12-10-21(11-13-22)20-6-4-3-5-7-20/h3-16,25,28,32H,17H2,1-2H3,(H,33,34) |
InChI Key |
YUTKMYSXBIFGOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CC(NC3=C2C=C(C=C3C(=O)O)Br)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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